![molecular formula C16H20N2O B7571726 8-[(4-Methoxypiperidin-1-yl)methyl]quinoline](/img/structure/B7571726.png)
8-[(4-Methoxypiperidin-1-yl)methyl]quinoline
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Overview
Description
8-[(4-Methoxypiperidin-1-yl)methyl]quinoline is a chemical compound used in scientific research as a tool to study the mechanisms of certain physiological and biochemical processes. This compound is also known as MPMQ and is synthesized using a multi-step process involving various organic reactions.
Mechanism of Action
The mechanism of action of 8-[(4-Methoxypiperidin-1-yl)methyl]quinoline is not fully understood. However, it is known to have an inhibitory effect on the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[(4-Methoxypiperidin-1-yl)methyl]quinoline are diverse and depend on the specific application. This compound has been shown to have an inhibitory effect on the activity of certain enzymes, making it useful in the study of enzyme kinetics. It has also been used to study the effects of certain neurotransmitters on neuronal activity. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 8-[(4-Methoxypiperidin-1-yl)methyl]quinoline in lab experiments include its ability to selectively inhibit the activity of certain enzymes and modulate the activity of certain neurotransmitters. This compound is also relatively easy to synthesize and is readily available from commercial sources.
The limitations of using 8-[(4-Methoxypiperidin-1-yl)methyl]quinoline in lab experiments include its potential toxicity and the need for expertise in organic chemistry to synthesize the compound. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain applications.
Future Directions
For the use of 8-[(4-Methoxypiperidin-1-yl)methyl]quinoline in scientific research include further studies to elucidate its mechanism of action and potential therapeutic applications. This compound may also be useful in the development of new drugs for the treatment of neurological disorders and inflammatory conditions. Additionally, the synthesis of analogs of this compound may lead to the development of more potent and selective inhibitors of certain enzymes and neurotransmitters.
Synthesis Methods
The synthesis of 8-[(4-Methoxypiperidin-1-yl)methyl]quinoline involves a series of organic reactions. The first step involves the reaction of 4-methoxypiperidine with 2-bromoacetophenone to form 4-(4-methoxypiperidin-1-yl)acetophenone. This intermediate is then reacted with 2-chloroquinoline to form 8-[(4-Methoxypiperidin-1-yl)methyl]quinoline. The synthesis of this compound requires expertise in organic chemistry and is typically carried out in a laboratory setting.
Scientific Research Applications
8-[(4-Methoxypiperidin-1-yl)methyl]quinoline is used in scientific research as a tool to study the mechanisms of certain physiological and biochemical processes. This compound has been shown to have an inhibitory effect on the activity of certain enzymes, making it useful in the study of enzyme kinetics. It has also been used to study the effects of certain neurotransmitters on neuronal activity.
properties
IUPAC Name |
8-[(4-methoxypiperidin-1-yl)methyl]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-19-15-7-10-18(11-8-15)12-14-5-2-4-13-6-3-9-17-16(13)14/h2-6,9,15H,7-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJSNSVWDHCPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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